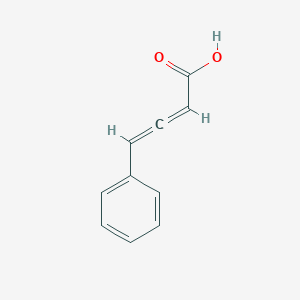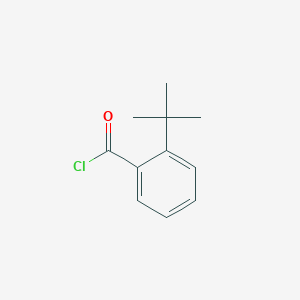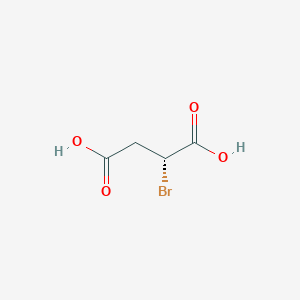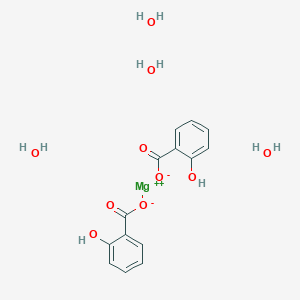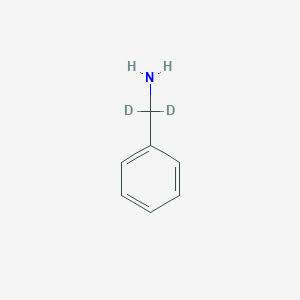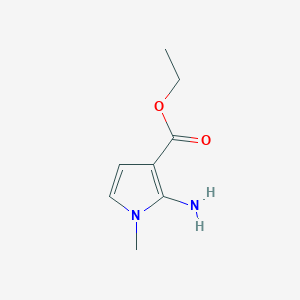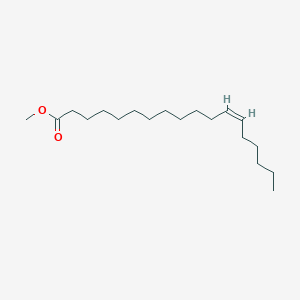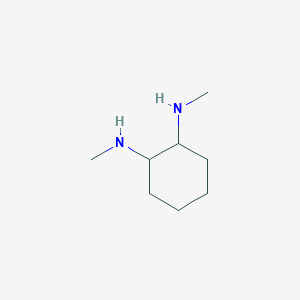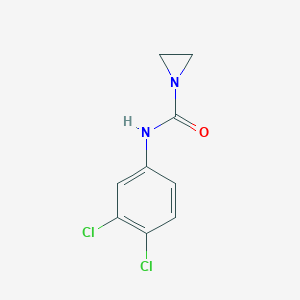
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, also known as DCAC, is a chemical compound that has been widely used in scientific research. This compound is a member of the aziridine family and has been studied for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is not fully understood, but studies have suggested that it works by inducing DNA damage and inhibiting DNA synthesis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to activate the p53 pathway, which is a key regulator of cell growth and apoptosis.
Biochemische Und Physiologische Effekte
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for scientific research. However, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide also has certain limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide. One area of research is the development of novel N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide in other fields, such as agriculture and environmental science. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide and its potential applications in cancer therapy.
Conclusion:
In conclusion, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is a unique and promising compound that has been extensively studied for its potential applications in various fields of scientific research. While there are still many unanswered questions about the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, its potential applications in cancer therapy and other fields make it an important area of research for the future.
Synthesemethoden
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with chloroformate followed by the addition of aziridine. Another method involves the reaction of 3,4-dichloroaniline with phosgene followed by the addition of aziridine. These methods have been widely used in the laboratory to produce high-quality N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is in the field of cancer research. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has potent antitumor activity and can induce apoptosis in cancer cells. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
15460-48-7 |
|---|---|
Produktname |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Molekularformel |
C9H8Cl2N2O |
Molekulargewicht |
231.08 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)12-9(14)13-3-4-13/h1-2,5H,3-4H2,(H,12,14) |
InChI-Schlüssel |
RLYVLFBGLUBQDO-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
15460-48-7 |
Synonyme |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



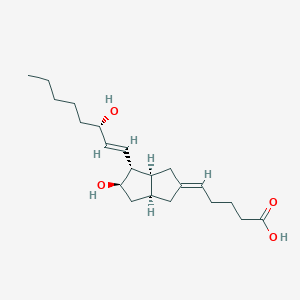
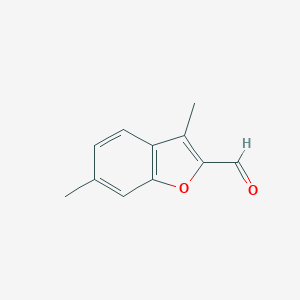
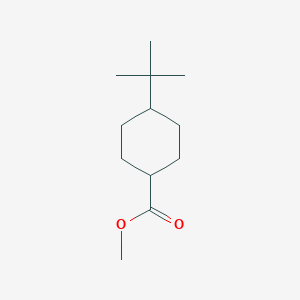
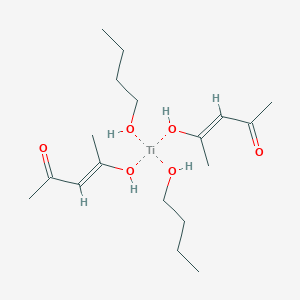
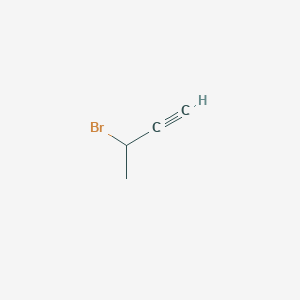
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
